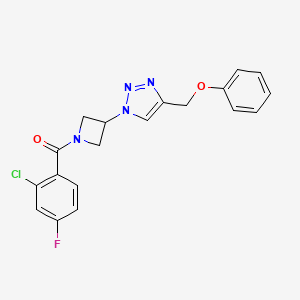
N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as QM-A-33, is a synthetic compound that has been studied for its potential as an anticancer agent.
Applications De Recherche Scientifique
Synthesis and Analgesic Activity
The synthesis of derivatives such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one has been reported. These compounds have shown significant analgesic activities, indicating their potential as pain management agents. The analgesic activity was demonstrated through in vitro experiments using acetic acid-induced writhing in mice, where these compounds exhibited analgesic activity in the range of 74.67 - 83.80% compared to control, highlighting their potential for further development as analgesics (Osarumwense Peter Osarodion, 2023).
Antitumor Activity
A series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilides and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetates were designed, synthesized, and evaluated for their in vitro antitumor activity. Notably, compound 15 was found to possess remarkable broad-spectrum antitumor activity, being almost sevenfold more active than the known drug 5-FU, with GI50 values of 3.16 and 22.60 μM, respectively. This suggests the potential of these derivatives in cancer therapy, supported by a molecular docking study that showed a similar binding mode to erlotinib, indicating the mechanism of action (Ibrahim A. Al-Suwaidan et al., 2013).
Anti-ulcerogenic and Anti-ulcerative Colitis Activity
Novel quinazoline derivatives have been synthesized and evaluated for their anti-ulcerogenic and Anti-Ulcerative colitis activities. These compounds showed significant curative activity against acetic acid-induced ulcer models, surpassing the effectiveness of standard drugs used for treating peptic ulcer and ulcerative colitis. This promising activity, along with a lack of reported side effects on liver and kidney functions upon prolonged oral administration, points towards their potential as safer therapeutic agents for gastrointestinal disorders (F. Alasmary et al., 2017).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-13-6-4-5-12(9-13)20-16(21)10-23-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCEHSFTKXHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)

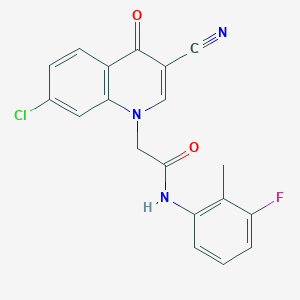
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
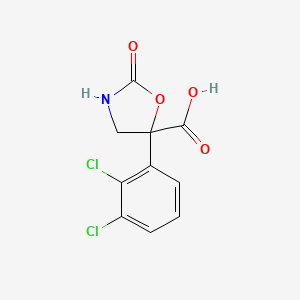
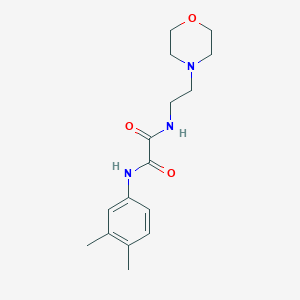
![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)
![(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2415847.png)
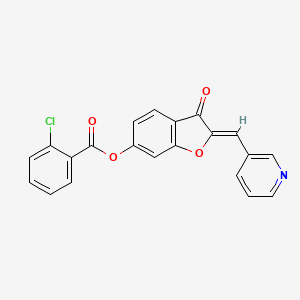
![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)
